Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7BrClNO2 and a molecular weight of 300.54 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the following steps:
Bromination: Isoquinoline is brominated using bromine in the presence of a suitable solvent such as acetic acid.
Chlorination: The brominated isoquinoline is then chlorinated using thionyl chloride or phosphorus pentachloride.
Esterification: The resulting 7-bromo-1-chloroisoquinoline is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted isoquinoline derivatives.
- Quinoline derivatives from oxidation.
- Reduced isoquinoline derivatives from reduction.
- Coupled products from Suzuki-Miyaura reactions .
Scientific Research Applications
Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
7-Bromo-1-chloroisoquinoline: A closely related compound with similar chemical properties.
Methyl 1-chloroisoquinoline-3-carboxylate: Another derivative with a different substitution pattern.
Biological Activity
Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate is an organic compound that belongs to the isoquinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer and antimicrobial properties. The unique structural features, including the presence of bromine and chlorine atoms, contribute to its biological activity by enhancing binding affinity to various molecular targets.
- Molecular Formula : C₉H₈BrClN
- Molecular Weight : Approximately 242.50 g/mol
- Melting Point : 126-128°C
- Boiling Point : ~349.5°C
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The halogen substituents (bromine and chlorine) enhance its binding affinity, while the carboxylate group improves solubility and reactivity, facilitating interactions with biological molecules. Notably, studies have shown that this compound can inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism, indicating potential implications for drug-drug interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, in studies involving human colon carcinoma cell lines, it demonstrated cytotoxic effects with IC50 values in the nanomolar range .
Cell Line | IC50 (µM) | Activity |
---|---|---|
HT29 (Colon Cancer) | 0.29 | Strong cytotoxicity |
MDA-MB-231 (Breast) | 1.60 | Inhibits colony formation |
MCF-7 (Breast) | 1.41 | Induces apoptosis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacteria and fungi. It has been effective against strains such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 20 |
Candida albicans | >50 |
Case Studies
- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of this compound on HT29 cells using the sulforhodamine B assay. The findings indicated an IC50 value of 0.29 µM, suggesting potent anticancer activity that correlates with its ability to abrogate the G2 checkpoint in cell cycle regulation .
- Antimicrobial Efficacy : In another investigation, the compound was tested against various bacterial strains, revealing significant inhibition of growth at low concentrations, thus supporting its application in developing new antimicrobial therapies .
Properties
IUPAC Name |
methyl 7-bromo-1-chloroisoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-4-6-2-3-7(12)5-8(6)10(13)14-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIFQVKAIFTSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C=C(C=CC2=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.